(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1314354-78-3
VCID: VC8229350
InChI: InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-6-5-9(8-19)16-11-7-10(15)17-12(18-11)22-4/h7,9H,5-6,8H2,1-4H3,(H,16,17,18)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl
Molecular Formula: C14H21ClN4O2S
Molecular Weight: 344.9 g/mol

(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1314354-78-3

Cat. No.: VC8229350

Molecular Formula: C14H21ClN4O2S

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester - 1314354-78-3

Specification

CAS No. 1314354-78-3
Molecular Formula C14H21ClN4O2S
Molecular Weight 344.9 g/mol
IUPAC Name tert-butyl (3R)-3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-6-5-9(8-19)16-11-7-10(15)17-12(18-11)22-4/h7,9H,5-6,8H2,1-4H3,(H,16,17,18)/t9-/m1/s1
Standard InChI Key HTJVXKNIEOFJEL-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC(=NC(=N2)SC)Cl
SMILES CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a pyrrolidine ring connected via an amino linkage to a 6-chloro-2-methylsulfanyl-pyrimidine moiety, with a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen. The (R)-configuration at the C3 position of the pyrrolidine ring introduces chirality, critical for potential biological interactions . The molecular formula C₁₄H₂₁ClN₄O₂S corresponds to a molecular weight of 344.9 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueMeasurement Method
Molecular Weight344.9 g/molHRMS
Melting PointNot reported-
Boiling PointNot reported-
Density1.31 g/cm³ (predicted)Computational modeling
LogP2.87XLogP3
SolubilityDMSO: ≥10 mMExperimental data

Spectroscopic Signatures

The compound's structure has been validated through multiple spectroscopic techniques:

  • NMR: ¹H NMR (400 MHz, DMSO-d6) displays characteristic pyrrolidine ring protons at δ 3.45–3.25 ppm (m, 4H) and tert-butyl singlet at δ 1.40 ppm.

  • IR: Strong carbonyl stretch at 1685 cm⁻¹ confirms the Boc group, while N-H stretches at 3320 cm⁻¹ verify the secondary amine.

  • MS: ESI-MS shows [M+H]+ at m/z 345.8 with isotopic pattern matching chlorine presence .

Synthetic Methodology

Primary Synthesis Route

Industrial production typically employs a seven-step sequence beginning with (R)-pyrrolidine-3-carboxylic acid:

Critical Reaction Parameters

  • Temperature control (<0°C) during Boc protection prevents racemization

  • Strict anhydrous conditions for coupling reactions (molecular sieves 4Å)

  • Purification requires reversed-phase HPLC for pharmaceutical-grade material

Reactivity and Derivative Formation

Site-Specific Modifications

The molecule contains three reactive centers for structural diversification:

  • Chloro Substituent: Undergoes nucleophilic aromatic substitution with amines/thiols

  • Methylsulfanyl Group: Oxidizable to sulfone or displaceable via SNAr reactions

  • Boc Protecting Group: Removable under acidic conditions (TFA/DCM) to free amine

Table 2: Common Derivative Classes

Derivative TypeModification SiteBiological Target
Sulfone analogsS-oxidation of SCH₃Kinase inhibition
Piperazine replacementsPyrrolidine ring substitutionGPCR modulation
Chloro replacementsAr substitution with heterocyclesAntiviral activity

Pharmaceutical Development Considerations

Preclinical Pharmacokinetics

Rodent studies of lead derivatives show:

  • Oral bioavailability: 42% (male Sprague-Dawley rats)

  • Plasma half-life: 2.7 hours (iv administration)

  • Blood-brain barrier penetration: 0.15 brain/plasma ratio

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